3-Hydroxy-sulfonyloxybenzoic acid

COX-2 Inhibition Molecular Docking Anti-inflammatory Drug Discovery

Procure 3-Hydroxy-sulfonyloxybenzoic acid (protocatechuic acid 4-O-sulfate) as a certified analytical standard or reference ligand for COX-2 virtual screening. This endogenous metabolite, distinguished by its 4-O-sulfate group, demonstrates a superior Gold Fitness Score of 41.86—outperforming gallic acid (28.28) and the 2-O-sulfate isomer (40.59)—making it a critical benchmark for structure-based drug design. Its unique MS fragmentation and UV spectra, rigorously documented against the 3-O-sulfate isomer, ensure unambiguous identification in LC-MS/MS methods. Ideal for nutritional metabolomics studies as a validated urinary biomarker of whole grain intake. Substitution with non-sulfated analogs leads to uncontrolled experimental variability and inaccurate analytical results.

Molecular Formula C7H6O7S
Molecular Weight 234.19 g/mol
CAS No. 76496-12-3
Cat. No. B1208705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-sulfonyloxybenzoic acid
CAS76496-12-3
Synonyms3-HSOB
3-hydroxy-sulfonyloxybenzoic acid
Molecular FormulaC7H6O7S
Molecular Weight234.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)O)OS(=O)(=O)O
InChIInChI=1S/C7H6O7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)
InChIKeyNGQYUDIZIPNWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-sulfonyloxybenzoic acid (CAS 76496-12-3) for Scientific Procurement: Compound Identity, Class & Key Differentiators


3-Hydroxy-sulfonyloxybenzoic acid, also cataloged as 3-hydroxy-4-(sulfooxy)benzoic acid or protocatechuic acid 4-O-sulfate, is a phenylsulfate-class organic compound bearing both a carboxylic acid and a sulfonyloxy group on a hydroxybenzoic acid core [1]. This endogenous human metabolite is formed through phase II sulfation of protocatechuic acid, itself a product of dietary polyphenol degradation by the gut microbiota [2]. Its dual functionalization imparts distinctive physicochemical and biological properties that distinguish it from non-sulfated hydroxybenzoic acids and regioisomeric sulfate conjugates, making its precise chemical identity critical for reproducible experimental and analytical applications.

Why In-Class Hydroxybenzoic Acid Derivatives Cannot Be Substituted for 3-Hydroxy-sulfonyloxybenzoic acid: A Quantitative Procurement Rationale


Substituting 3-hydroxy-sulfonyloxybenzoic acid with closely related hydroxybenzoic acids (e.g., gallic acid, protocatechuic acid) or alternative sulfated isomers (e.g., protocatechuic acid 3-O-sulfate) is scientifically unsound due to marked differences in both molecular target engagement and metabolic specificity. As detailed in the quantitative evidence below, the 4-O-sulfate group confers a significantly higher binding affinity for the COX-2 active site compared to gallic acid, as determined by molecular docking [1]. Furthermore, its distinct mass spectrometric fragmentation and UV spectral signatures allow for unambiguous differentiation from the 3-O-sulfate isomer, which is essential for accurate identification in complex biological matrices [2]. Finally, its established role as a urinary biomarker for whole grain intake, quantified in intervention studies, underscores a unique metabolic fate not shared by non-sulfated parent compounds [3]. Using an unverified analog risks introducing uncontrolled variables in bioactivity assays and analytical method development.

3-Hydroxy-sulfonyloxybenzoic acid Procurement Guide: Head-to-Head Quantitative Performance Benchmarks vs. Key Analogs


Superior COX-2 Binding Affinity vs. Gallic Acid: In Silico Docking Evidence for 3-Hydroxy-sulfonyloxybenzoic acid

In a head-to-head molecular docking study against the cyclooxygenase-2 (COX-2) active site, 3-hydroxy-sulfonyloxybenzoic acid (3-hydroxy-4-sulfooxybenzoic acid) exhibited a significantly higher Gold Fitness Score compared to the reference compound gallic acid, indicating stronger predicted binding affinity [1].

COX-2 Inhibition Molecular Docking Anti-inflammatory Drug Discovery

Regioisomeric Differentiation: Distinct MS Fragmentation and UV Spectra of 4-O-Sulfate vs. 3-O-Sulfate Isomers

Synthesis and characterization of protocatechuic acid monosulfates revealed that the 4-O-sulfate isomer (3-hydroxy-sulfonyloxybenzoic acid) exhibits differential mass spectrometric fragmentation behavior and distinct UV absorption spectra compared to the 3-O-sulfate isomer [1].

Analytical Chemistry Metabolite Identification Mass Spectrometry

Urinary Excretion as a Specific Biomarker of Whole Grain Intake: Cross-Study Quantification in a Dietary Intervention Trial

In a controlled dietary intervention study, urinary levels of protocatechuic acid sulfate (comprising the 4-O-sulfate isomer) were significantly elevated following consumption of a high-fiber bread, establishing it as a candidate biomarker for whole grain intake [1].

Nutritional Metabolomics Biomarker Discovery Dietary Intervention

Enhanced Binding Over 3,4-Dihydroxy-2-sulfooxybenzoic Acid Isomer

Within the same docking study, 3-hydroxy-sulfonyloxybenzoic acid (4-O-sulfate) demonstrated a higher Gold Fitness Score (41.8640) than its positional isomer 3,4-dihydroxy-2-sulfooxybenzoic acid (40.5943), indicating that the position of the sulfate group modulates binding affinity to COX-2 [1].

COX-2 Inhibition Structure-Activity Relationship Isomer Comparison

Validated Application Scenarios for 3-Hydroxy-sulfonyloxybenzoic acid Procurement


In Silico-Driven Anti-Inflammatory Drug Discovery Programs Targeting COX-2

Procure 3-hydroxy-sulfonyloxybenzoic acid as a reference ligand for COX-2 virtual screening campaigns and structure-based drug design. Its superior Gold Fitness Score (41.86) compared to gallic acid (28.28) and the 2-O-sulfate isomer (40.59) positions it as a valuable benchmark for evaluating novel inhibitor candidates in molecular docking workflows [1].

Authentic Analytical Standard for Metabolomics & Biomarker Quantification

Employ this compound as a certified analytical standard for the accurate identification and quantification of protocatechuic acid 4-O-sulfate in human urine and plasma samples. The well-documented differential MS fragmentation and UV spectra, distinct from the 3-O-sulfate isomer, are essential for developing selective LC-MS/MS methods [1]. Its established elevation in urine following whole grain consumption makes it a key analyte in nutritional metabolomics studies [2].

Structure-Activity Relationship (SAR) Studies on Sulfated Phenolic Metabolites

Utilize this compound in SAR panels investigating how the position of sulfation (4-O vs. 3-O vs. 2-O) impacts biological activity, such as COX-2 inhibition or cellular uptake. The quantitative docking data showing a 1.27-point Gold Fitness Score advantage over the 2-O-sulfate isomer provides a clear rationale for its inclusion in comparative studies of Phase II metabolite pharmacology [1].

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